methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves several steps. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the coumarin ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the antimicrobial effects observed in various studies .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin and dicoumarol. These compounds also exhibit anticoagulant properties but differ in their specific molecular structures and mechanisms of action . Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the coumarin ring, which may confer distinct biological activities .
Properties
Molecular Formula |
C22H24N2O6S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H24N2O6S/c1-11(2)20-19(21(27)29-5)24-22(31-20)23-17(25)7-6-13-9-14-12(3)8-18(26)30-16(14)10-15(13)28-4/h8-11H,6-7H2,1-5H3,(H,23,24,25) |
InChI Key |
VZKMJEZKVPNRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC |
Origin of Product |
United States |
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